molecular formula C15H24ClNO B13747849 3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride CAS No. 24206-70-0

3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride

Cat. No.: B13747849
CAS No.: 24206-70-0
M. Wt: 269.81 g/mol
InChI Key: BTIWDWOBSODVCJ-UHFFFAOYSA-N
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Description

3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure and properties, making it a valuable reagent in organic synthesis and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride typically involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a ketone. The reaction conditions often include a moderate to vigorous rate of reflux and the use of solvents such as methanol and acetone .

Industrial Production Methods

Industrial production of this compound involves a series of steps including the reaction of diethylamine hydrochloride with paraformaldehyde and acetone, followed by extraction and purification processes. The final product is obtained through distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a catalyst in various chemical reactions, facilitating the formation of amide bonds by activating carboxyl groups to react with amines. This process involves the formation of an unstable intermediate that quickly reacts with an amino group to form an amide bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride is unique due to its specific structure, which provides distinct reactivity and solubility characteristics. Its ability to form stable intermediates and facilitate efficient amide bond formation makes it particularly valuable in synthetic and biochemical applications .

Properties

CAS No.

24206-70-0

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

3-(diethylamino)-2,2-dimethyl-1-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C15H23NO.ClH/c1-5-16(6-2)12-15(3,4)14(17)13-10-8-7-9-11-13;/h7-11H,5-6,12H2,1-4H3;1H

InChI Key

BTIWDWOBSODVCJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C)(C)C(=O)C1=CC=CC=C1.Cl

Origin of Product

United States

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